tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a quinoxaline moiety linked to a pyrrolidine ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of quinoxalin-2-ol with tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoxaline derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various alkyl or aryl-substituted quinoxaline derivatives.
Scientific Research Applications
tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The quinoxaline moiety is known to interact with various biological targets, which may contribute to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(quinoxalin-2-yl)pyrrolidine-1-carboxylate
- tert-Butyl 2-((quinoxalin-2-yl)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-((quinoxalin-2-yloxy)ethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the ether linkage between the quinoxaline and pyrrolidine moieties. This structural feature may impart distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 2-(quinoxalin-2-yloxymethyl)pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-10-6-7-13(21)12-23-16-11-19-14-8-4-5-9-15(14)20-16/h4-5,8-9,11,13H,6-7,10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGRXFCCERTZHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=NC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201127312 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-[(2-quinoxalinyloxy)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201127312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420857-51-7 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-[(2-quinoxalinyloxy)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420857-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-[(2-quinoxalinyloxy)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201127312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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